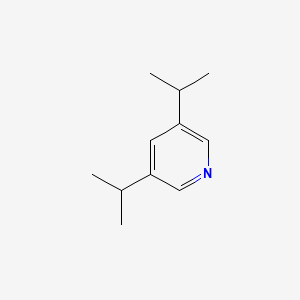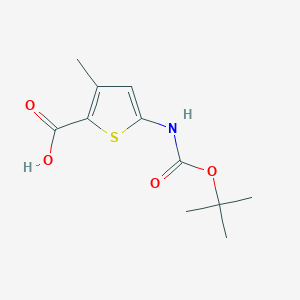
5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid
Overview
Description
5-((tert-Butoxycarbonyl)amino)-3-methylthiophene-2-carboxylic acid is a thiophene derivative with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis and pharmaceuticals due to their unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylthiophene-2-carboxylic acid.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: 3-methylthiophene-2-sulfoxide or 3-methylthiophene-2-sulfone.
Reduction: 3-methylthiophene-2-methanol or 3-methylthiophene-2-aldehyde.
Substitution: Free amino group after Boc removal.
Mechanism of Action
Target of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . The Boc group serves to protect the amino group during peptide bond formation, preventing unwanted side reactions .
Mode of Action
The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group protects the amino group during the synthesis process. Once the desired peptide chain is formed, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields .
Result of Action
The primary result of the action of this compound is the formation of peptides. The Boc group protects the amino group during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions . Once the peptide chain is formed, the Boc group can be removed, leaving the desired peptide product .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc deprotection process is typically carried out under acidic conditions . Additionally, the solubility of the compound in different solvents can affect its reactivity. It has been reported that Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used to study the biological activity of thiophene derivatives, which are known for their antimicrobial and anticancer properties. Medicine: Thiophene derivatives are explored for their potential therapeutic applications, including as anti-inflammatory and analgesic agents. Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
Comparison with Similar Compounds
3-Methylthiophene-2-carboxylic acid: Lacks the Boc protecting group.
5-Amino-3-methylthiophene-2-carboxylic acid: Similar structure but without the Boc group.
5-(Boc-amino)-2-thiophenecarboxylic acid: Similar structure but with a different position of the Boc group.
Uniqueness: The presence of the Boc group in this compound provides stability and protection to the amino group, making it more suitable for certain synthetic applications compared to similar compounds without this protecting group.
Properties
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-6-5-7(17-8(6)9(13)14)12-10(15)16-11(2,3)4/h5H,1-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INULFTFZYPUZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

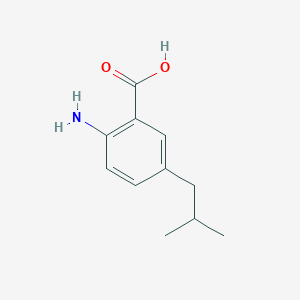
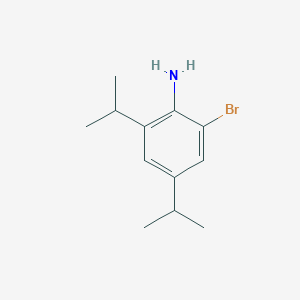
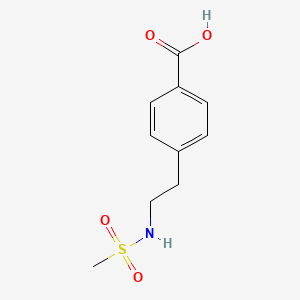
![3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride](/img/structure/B3284769.png)

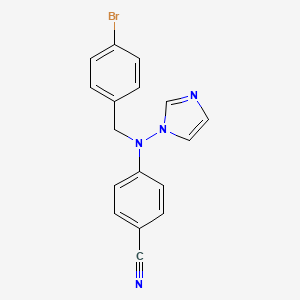
![Benzenamine, 4-[(4-butylphenyl)azo]-](/img/structure/B3284794.png)
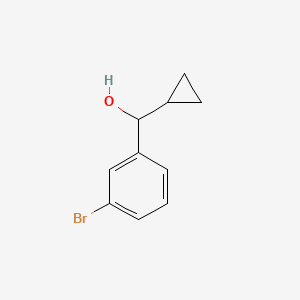
![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)


![Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B3284820.png)
